2-(3-Bromo-4-methylphenyl)ethanol
Description
2-(3-Bromo-4-methylphenyl)ethanol is a brominated aromatic alcohol characterized by a phenyl ring substituted with a methyl group at the 4-position and a bromine atom at the 3-position, linked to an ethanol moiety. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine and methyl substituents enable selective functionalization .
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(3-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
DOYYSYRSTGSCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Bromo-Methylphenyl Groups
The following compounds share structural similarities with 2-(3-Bromo-4-methylphenyl)ethanol, differing primarily in their functional groups or substituents:
(3-Bromo-4-methylphenyl)methanol: Features a methanol group instead of ethanol. Used in polymer and fine chemical synthesis .
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid: Substitutes the ethanol with a carboxylic acid and ethyl group. Notable for its crystalline structure and applications in materials science .
1-(3-Bromo-4-hydroxyphenyl)ethanone: A hydroxyacetophenone derivative with a ketone group. Synthesized via Fries rearrangement or bromination .
(3-Bromo-4-methoxyphenyl)methanol: Contains a methoxy group instead of methyl. Used in medicinal chemistry for its electron-donating properties .
2-[(3-Bromo-4-methylphenyl)amino]methyl]benzenol: A benzenediol derivative with an amino-methyl bridge. Explored in ligand design .
2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole : A heterocyclic compound with an oxazole ring. Valued as a high-purity pharmaceutical intermediate .
Comparison of Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₉H₁₁BrO | 229.09 | Not provided | Ethanol tail, bromo-methylphenyl |
| (3-Bromo-4-methylphenyl)methanol | C₈H₉BrO | 201.06 | 68120-35-4 | Methanol tail |
| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | C₁₂H₁₅BrO₂ | 295.15 | Not provided | Carboxylic acid, ethyl substituent |
| (3-Bromo-4-methoxyphenyl)methanol | C₈H₉BrO₂ | 217.06 | 38493-59-3 | Methoxy group |
| 2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole | C₁₁H₁₀BrNO | 252.11 | 1955520-18-9 | Oxazole ring, methyl substituent |
Note: Melting points, boiling points, and solubility data are unavailable in the provided evidence.
Research Findings and Trends
- Substituent Effects : Methoxy and hydroxy groups enhance solubility and electronic modulation, whereas bromine improves electrophilic substitution reactivity .
- Heterocycle Formation: The ethanol moiety in this compound facilitates cyclization reactions, as seen in oxazole synthesis .
- Yield Optimization : Hydrolysis and crystallization methods (e.g., ) highlight the importance of solvent selection in improving yields .
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